3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the CAS Number: 2171314-30-8 . It has a molecular weight of 274.06 . The IUPAC name for this compound is 3-iodo-5-methylene-4,5-dihydropyrazolo [1,5-a]pyrimidin-7-amine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is 1S/C7H7IN4/c1-4-2-6(9)12-7(11-4)5(8)3-10-12/h2-3,11H,1,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a powder that is stored at room temperature . Its molecular weight is 274.06 .Scientific Research Applications
Antitumor and Antimicrobial Activities
Research has shown that compounds derived from pyrazolo[1,5-a]pyrimidines exhibit significant antitumor and antimicrobial properties. For instance, novel N-arylpyrazole-containing enaminones were synthesized, leading to the creation of compounds that inhibited human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2) with effects comparable to 5-fluorouracil, a standard in cancer treatment. Additionally, some of these compounds displayed notable antimicrobial activity, suggesting their potential in treating infections (Riyadh, 2011).
Neurodegenerative and Neuropsychiatric Diseases
A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized and studied as inhibitors for phosphodiesterase 1 (PDE1), revealing a clinical candidate, ITI-214. This compound demonstrated excellent selectivity against all other PDE families and showed efficacy in vivo, making it a promising candidate for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).
Fluorescent Probes
3-Formylpyrazolo[1,5-a]pyrimidines have been utilized as key intermediates for the development of functional fluorophores. These compounds, through regioselective synthesis, have shown important fluorescence properties, indicating their potential use as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).
Adenosine Receptor Antagonists
Research into 2-arylpyrazolo[4,3-d]pyrimidin-7-amines has led to the design of new human adenosine receptor (AR) antagonists. These compounds have shown high selectivity and potency, particularly against the A3 adenosine receptor, which could be beneficial in treating conditions related to adenosine receptor dysregulation (Squarcialupi et al., 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound belongs to the pyrazolo[1,5-a]pyrimidines (pps) family, which have been identified as strategic compounds for optical applications . The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Pps have been shown to have tunable photophysical properties, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Compounds in the pps family have been shown to have significant optical applications, suggesting they may have effects on light-sensitive cells or molecules .
Action Environment
It’s worth noting that certain reactions involving this compound have been shown to proceed effectively in water, suggesting that aqueous environments may be favorable .
properties
IUPAC Name |
3-iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN4/c1-4-2-6(9)12-7(11-4)5(8)3-10-12/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTWZZYYAZAMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
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